molecular formula C19H18N4O3S B11279931 N-(4-methoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

N-(4-methoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B11279931
M. Wt: 382.4 g/mol
InChI Key: NTOMLQLEESPOJX-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE is a complex organic compound that features a thiazole ring, a phenylcarbamoyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxyphenylcarbamoyl chloride with 2-amino-1,3-thiazole-4-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also incorporate green chemistry principles, such as the use of recyclable catalysts and solvents, to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-METHOXYPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-METHOXYPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of enzymes involved in disease pathways, thereby exerting therapeutic effects. The compound may also interact with cellular signaling pathways, modulating biological responses .

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHOXYPHENYL)CYCLOPROPANE-1-CARBOXAMIDE: Shares the methoxyphenyl group but has a different core structure.

    N-(4-METHOXYPHENYL)BENZAMIDE: Similar in having the methoxyphenyl group but differs in the amide linkage.

    N-(4-METHOXYPHENYL)THIAZOLE-4-CARBOXAMIDE: Contains the thiazole ring but lacks the phenylcarbamoyl group.

Uniqueness

N-(4-METHOXYPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C19H18N4O3S/c1-26-16-9-7-14(8-10-16)20-17(24)11-15-12-27-19(22-15)23-18(25)21-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,20,24)(H2,21,22,23,25)

InChI Key

NTOMLQLEESPOJX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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